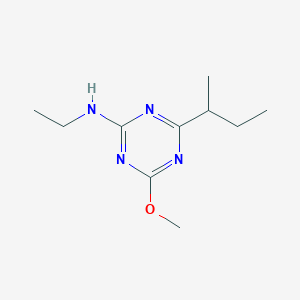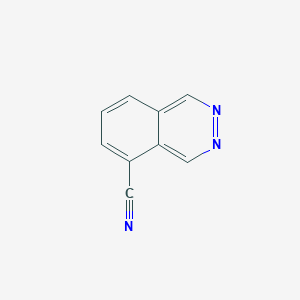![molecular formula C12H14ClNO B13148221 (1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorinated benzofuran ring, which can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Amine Introduction: The final step involves the introduction of the amine group. This can be done through reductive amination, where the benzofuran aldehyde or ketone is reacted with a suitable amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of benzofuran ketones or carboxylic acids.
Reduction: Formation of benzofuran alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used to study the interaction of benzofuran derivatives with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes in microorganisms, thereby exhibiting antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxybenzofuran: A hydroxylated derivative with potential antioxidant and anti-inflammatory properties.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different chemical reactivity and biological activities.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 5-position of the benzofuran ring, which can significantly alter its chemical and biological properties compared to other benzofuran derivatives. This chlorination can enhance its lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets.
Propiedades
Fórmula molecular |
C12H14ClNO |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
(1R)-1-(5-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H14ClNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m1/s1 |
Clave InChI |
NLPJYTDLMYYUEQ-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)[C@H](C1=CC2=C(O1)C=CC(=C2)Cl)N |
SMILES canónico |
CC(C)C(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)


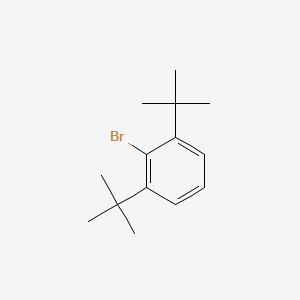
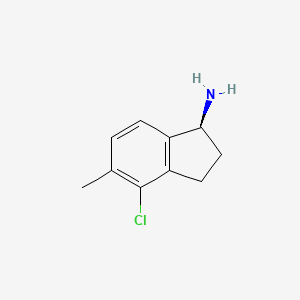
![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
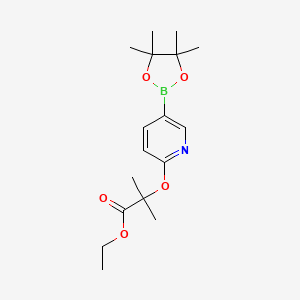
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)

![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
